1-(2-Acetyl-6-chloropyridin-4-YL)ethanone
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Overview
Description
1-(2-Acetyl-6-chloropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Acetyl-6-chloropyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the acetylation of 2-chloro-4-pyridinecarboxaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also important considerations in industrial production to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-6-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Acetyl-6-chloropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-6-chloropyridin-4-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Lacks the chlorine substituent, leading to different reactivity and properties.
4-Acetylpyridine: Similar structure but with the acetyl group in a different position, affecting its chemical behavior.
2-Chloro-4-acetylpyridine: Closely related but with different substitution patterns on the pyridine ring.
Uniqueness
1-(2-Acetyl-6-chloropyridin-4-YL)ethanone is unique due to the presence of both the acetyl and chlorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity .
Properties
Molecular Formula |
C9H8ClNO2 |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
1-(2-acetyl-6-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H8ClNO2/c1-5(12)7-3-8(6(2)13)11-9(10)4-7/h3-4H,1-2H3 |
InChI Key |
MMZCVNRLIHJOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)C(=O)C |
Origin of Product |
United States |
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